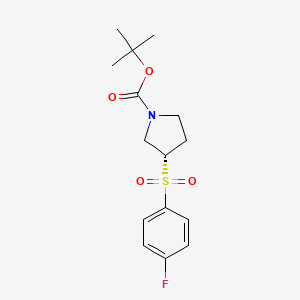

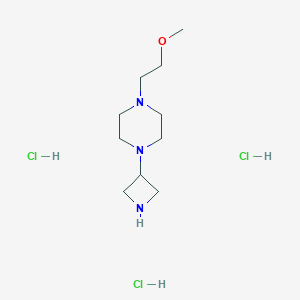

![molecular formula C16H12N4O B2731778 2-(间甲苯基)-[1,2,4]三唑并[1,5-c]喹唑啉-5(6H)-酮 CAS No. 931334-14-4](/img/structure/B2731778.png)

2-(间甲苯基)-[1,2,4]三唑并[1,5-c]喹唑啉-5(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

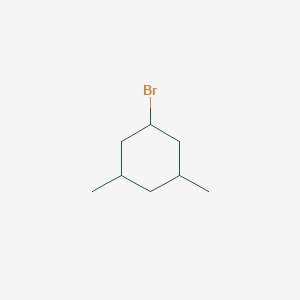

2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, also known as MTQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential for use in drug discovery. MTQ belongs to the class of triazoloquinazolines, which have been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

科学研究应用

Anticancer Activity

The modification of the triazolophthalazine ring system led to the development of novel PCAF (p300/CBP-associated factor) inhibitors with potential anticancer activity . Specifically, compound 23 demonstrated potent cytotoxic effects against human cancer cell lines, including HePG2, MCF-7, PC3, and HCT-116. Compound 21 also exhibited comparable cytotoxicity to doxorubicin, a reference anticancer drug . These findings suggest that targeting PCAF with small inhibitor molecules could be a promising therapeutic strategy for cancer treatment.

Photophysical Properties

Novel [1,2,4]triazolo[4,3-c]- and [1,2,4]triazolo[1,5-c]quinazoline fluorophores containing a 4’-amino [1,1’]-biphenyl residue at position 5 were synthesized. These compounds were prepared via Pd-catalyzed cross-coupling Suzuki–Miyaura reactions. The exclusion of the aryl fragment from the triazole ring improved fluorescence quantum yield in solution. Most of the synthesized structures exhibited moderate to high quantum yields .

Antimicrobial Agents in Agriculture

Quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety were designed, synthesized, and evaluated as antimicrobial agents in agriculture . These compounds hold promise for combating microbial infections in crops and promoting agricultural productivity.

Biological Activities Research

Quinazoline derivatives, including [1,2,4]triazolo[4,3-c]quinazolines, have drawn significant attention due to their biological activities. Researchers have explored their synthesis and investigated their potential applications . These compounds may have diverse effects on various biological processes.

Atom-Economical Cascade Process

A one-pot, three-step cascade process was employed to synthesize alicyclic derivatives of quinazolinotriazolobenzodiazepine. This process engaged five reactive centers and resulted in the formation of novel ring systems. Such synthetic approaches contribute to the development of structurally diverse compounds with potential biological activities .

Bioisosterism and Drug Design

The bioisosteric modification of the triazolophthalazine ring system led to the design of triazoloquinazoline derivatives. These compounds were investigated for their binding affinities toward the active site of histone acetyltransferase PCAF. Molecular docking studies suggested that PCAF binding could be the mechanism of action for these derivatives .

属性

IUPAC Name |

2-(3-methylphenyl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c1-10-5-4-6-11(9-10)14-18-15-12-7-2-3-8-13(12)17-16(21)20(15)19-14/h2-9H,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQANAXUWBUVEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2731696.png)

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2731697.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)

![Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2731708.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2731713.png)